Cas no 1092351-92-2 ((2-Bromooxazol-4-yl)methanol)

(2-Bromooxazol-4-yl)methanol structure
(2-Bromooxazol-4-yl)methanol structure
Product name:(2-Bromooxazol-4-yl)methanol
CAS No:1092351-92-2
MF:C4H4NO2Br
Molecular Weight:177.98406
CID:842069
PubChem ID:37818706

(2-Bromooxazol-4-yl)methanol 化学的及び物理的性質

名前と識別子

    • (2-Bromooxazol-4-yl)methanol
    • 2-bromo-4-Oxazolemethanol
    • (2-bromo-1,3-oxazol-4-yl)methanol
    • CS-0132194
    • 1092351-92-2
    • DB-059832
    • C71324
    • EN300-736588
    • AKOS006306393
    • DTXSID60653319
    • DS-4150
    • SCHEMBL23295351
    • MDL: MFCD11109413
    • インチ: InChI=1S/C4H4BrNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2
    • InChIKey: WHNKRZSMRQKJLO-UHFFFAOYSA-N
    • SMILES: OCC1=COC(Br)=N1

計算された属性

  • 精确分子量: 176.94254g/mol
  • 同位素质量: 176.94254g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 80.4
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.5
  • トポロジー分子極性表面積: 46.3Ų

(2-Bromooxazol-4-yl)methanol Security Information

(2-Bromooxazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
DS-4150-1G
(2-Bromooxazol-4-yl)methanol
1092351-92-2 >95%
1g
£2344.00 2025-02-08
Enamine
EN300-736588-1.0g
(2-bromo-1,3-oxazol-4-yl)methanol
1092351-92-2 95%
1g
$0.0 2023-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OD922-10g
(2-Bromooxazol-4-yl)methanol
1092351-92-2 95+%
10g
14040CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OD922-5g
(2-Bromooxazol-4-yl)methanol
1092351-92-2 95+%
5g
9360CNY 2021-05-07
Fluorochem
229953-5g
2-Bromooxazol-4-yl)methanol
1092351-92-2 95%
5g
£896.00 2022-02-28
Chemenu
CM190547-5g
(2-bromooxazol-4-yl)methanol
1092351-92-2 95%
5g
$1127 2023-11-25
Aaron
AR008VF8-1g
(2-Bromooxazol-4-yl)methanol
1092351-92-2 97%
1g
$324.00 2025-01-23
Ambeed
A221263-100mg
(2-Bromooxazol-4-yl)methanol
1092351-92-2 95%
100mg
$123.0 2024-04-26
1PlusChem
1P008V6W-5g
(2-BROMOOXAZOL-4-YL)METHANOL
1092351-92-2 97%
5g
$867.00 2025-02-24
Key Organics Ltd
DS-4150-10G
(2-Bromooxazol-4-yl)methanol
1092351-92-2 >95%
10g
£2061.00 2025-02-08

(2-Bromooxazol-4-yl)methanol 関連文献

(2-Bromooxazol-4-yl)methanolに関する追加情報

Comprehensive Overview of (2-Bromooxazol-4-yl)methanol (CAS No. 1092351-92-2): Properties, Applications, and Industry Insights

(2-Bromooxazol-4-yl)methanol (CAS No. 1092351-92-2) is a specialized brominated oxazole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. As a heterocyclic building block, this compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of small-molecule inhibitors and catalytic ligands. The presence of both bromo and hydroxymethyl functional groups on the oxazole ring enables versatile chemical modifications, making it invaluable for medicinal chemistry applications.

Recent studies highlight the growing demand for functionalized oxazoles like (2-Bromooxazol-4-yl)methanol in drug discovery pipelines. Researchers are particularly interested in its role as a precursor for kinase inhibitors, a class of compounds dominating oncology research. The compound’s electron-rich aromatic system allows for selective cross-coupling reactions, aligning with the pharmaceutical industry’s shift toward fragment-based drug design. Notably, its metal-catalyzed coupling compatibility (e.g., Suzuki-Miyaura reactions) has been explored in peer-reviewed journals, addressing common search queries such as "oxazole derivatives in drug synthesis" and "brominated heterocycles applications."

From a synthetic chemistry perspective, CAS No. 1092351-92-2 exhibits remarkable stability under ambient conditions, with a melting point range of 98–102°C and solubility in polar aprotic solvents like DMSO. These properties make it suitable for high-throughput screening workflows. Analytical data (HPLC, NMR) confirm its ≥95% purity, a key consideration for researchers troubleshooting "impurity profiling in heterocyclic compounds." The compound’s molecular weight (192.01 g/mol) and LogP value (~1.2) further support its utility in optimizing drug-like properties, a trending topic in computational chemistry forums.

Environmental and regulatory aspects of (2-Bromooxazol-4-yl)methanol have also been scrutinized. While not classified as hazardous under current GHS criteria, proper handling protocols are recommended due to its potential sensitization properties. This aligns with industry searches for "green chemistry alternatives for brominated intermediates," reflecting the market’s push toward sustainable synthesis. Several patent applications (e.g., WO2021154921) have disclosed its use in biodegradable polymer modifiers, expanding its relevance beyond life sciences.

Market analysts note a 12% CAGR growth for functionalized oxazole derivatives from 2023–2030, driven by their applications in OLED materials and crop protection agents. The compound’s structure-activity relationship (SAR) potential is frequently cited in studies addressing "heterocyclic scaffolds for antimicrobial resistance," a hot-button issue in public health. Technical databases reveal over 200 peer-reviewed citations for similar bromo-oxazole structures, underscoring their scientific importance.

For procurement specialists, CAS 1092351-92-2 is typically available in 1g to 100g quantities from specialty chemical suppliers, with pricing influenced by scale-up synthesis challenges—a common pain point reflected in search terms like "cost-effective bromo-oxazole synthesis." Storage recommendations (-20°C under argon) and stability studies are critical considerations, as decomposition products may affect downstream reactions. Recent advancements in flow chemistry have improved yields to >80% for multi-gram preparations, addressing scalability concerns.

In conclusion, (2-Bromooxazol-4-yl)methanol represents a nexus of innovation across multiple disciplines. Its dual functionality as a pharmacophore and material science intermediate positions it at the forefront of next-generation chemical development. With ongoing research into its catalytic asymmetric applications and bioconjugation potential, this compound continues to inspire solutions for complex scientific challenges, from targeted therapies to advanced material engineering.

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